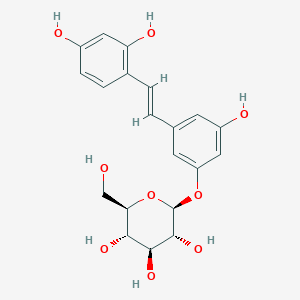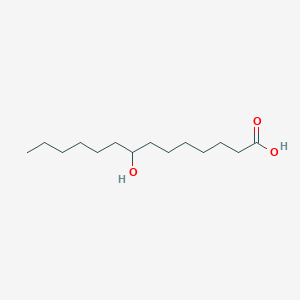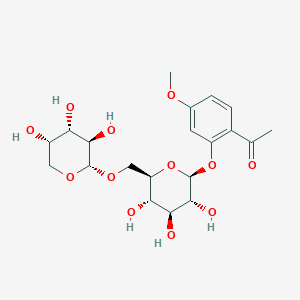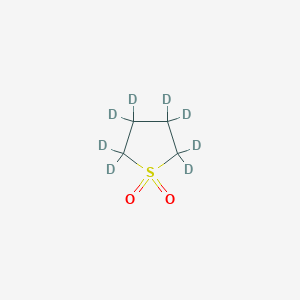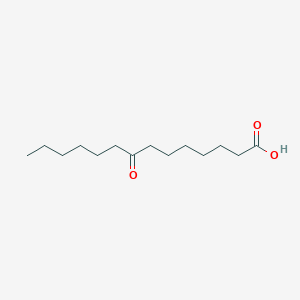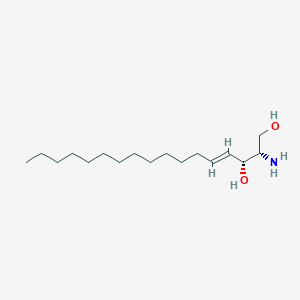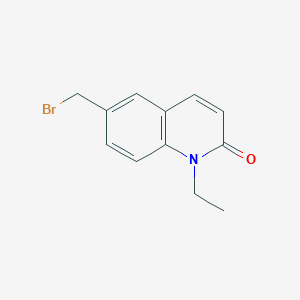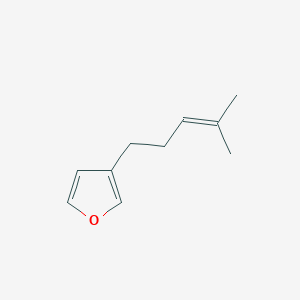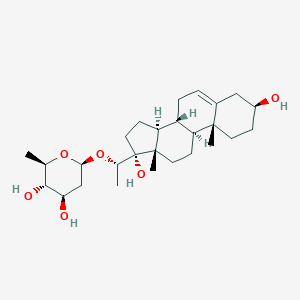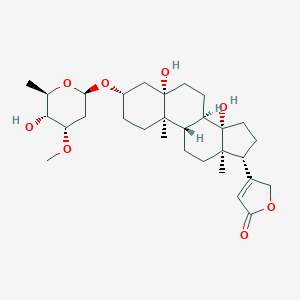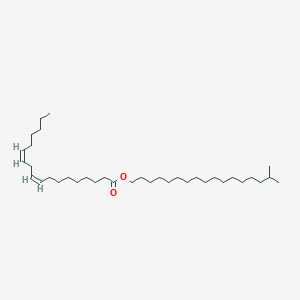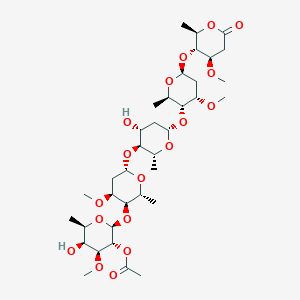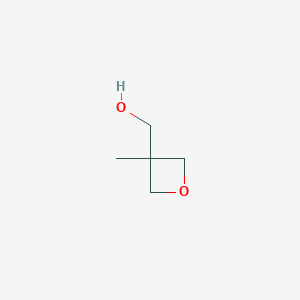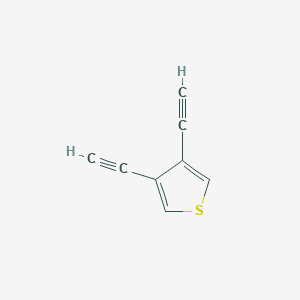
3,4-Diethynylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diethynylthiophene (DET) is an organic compound with a molecular formula of C8H4S. It is a conjugated molecule that contains a thiophene ring with two ethynyl groups attached at the 3 and 4 positions. DET has been widely studied due to its unique electronic and optical properties, making it a promising material for various applications in the fields of electronics, optoelectronics, and organic semiconductors.
作用机制
The mechanism of action of 3,4-Diethynylthiophene is related to its unique electronic properties. 3,4-Diethynylthiophene is a conjugated molecule that can undergo pi-conjugation, which results in a delocalization of the electrons along the molecule. This delocalization leads to the formation of a stable pi-electron system, which is responsible for the molecule's electronic and optical properties.
生化和生理效应
There is limited research on the biochemical and physiological effects of 3,4-Diethynylthiophene. However, studies have shown that 3,4-Diethynylthiophene has potential as an anti-cancer agent. In one study, 3,4-Diethynylthiophene was found to inhibit the growth of human prostate cancer cells by inducing apoptosis.
实验室实验的优点和局限性
3,4-Diethynylthiophene has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has unique electronic and optical properties that make it a promising material for various applications. However, one limitation of 3,4-Diethynylthiophene is its low solubility in common solvents, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research on 3,4-Diethynylthiophene. One potential area of research is the development of new synthesis methods for 3,4-Diethynylthiophene and its derivatives. Another area of research is the exploration of new applications for 3,4-Diethynylthiophene in electronic and optoelectronic devices. Additionally, research on the biochemical and physiological effects of 3,4-Diethynylthiophene could lead to the development of new anti-cancer agents. Overall, 3,4-Diethynylthiophene is a promising compound that has the potential to be used in a variety of fields, and further research is needed to fully explore its capabilities.
合成方法
The synthesis of 3,4-Diethynylthiophene can be achieved through various methods, including Sonogashira coupling, Suzuki-Miyaura coupling, and Stille coupling. Among these methods, the Sonogashira coupling reaction is the most commonly used method for synthesizing 3,4-Diethynylthiophene. This reaction involves the coupling of a terminal alkyne and an aryl halide in the presence of a palladium catalyst and a base.
科学研究应用
3,4-Diethynylthiophene has been extensively studied for its potential applications in electronic and optoelectronic devices. It has been used as a building block for the synthesis of various conjugated polymers and small molecules, which have shown promising properties for use in organic field-effect transistors, solar cells, and light-emitting diodes.
属性
CAS 编号 |
138354-60-6 |
|---|---|
产品名称 |
3,4-Diethynylthiophene |
分子式 |
C8H4S |
分子量 |
132.18 g/mol |
IUPAC 名称 |
3,4-diethynylthiophene |
InChI |
InChI=1S/C8H4S/c1-3-7-5-9-6-8(7)4-2/h1-2,5-6H |
InChI 键 |
GPLGBVQMZPWOEX-UHFFFAOYSA-N |
SMILES |
C#CC1=CSC=C1C#C |
规范 SMILES |
C#CC1=CSC=C1C#C |
同义词 |
Thiophene, 3,4-diethynyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



